Iseganan hydrochloride
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Overview
Description
Iseganan Hydrochloride is a synthetic protegrin, a type of lytic peptide originally isolated from pig leucocytes. It is being developed primarily for the treatment and prevention of oral mucositis, a common side effect of cancer therapies. This compound targets both Gram-negative and Gram-positive bacteria, as well as Candida albicans, by attaching to their lipid membranes and disrupting them .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Iseganan Hydrochloride involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protective groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which can handle the repetitive cycles of deprotection and coupling required for SPPS. After synthesis, the peptide is cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and converted to its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: Iseganan Hydrochloride primarily undergoes reactions typical of peptides, such as hydrolysis and oxidation. It does not participate in traditional organic reactions like substitution or elimination due to its peptide nature .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds in this compound.
Oxidation: Oxidizing agents can modify the amino acid residues, particularly those containing sulfur, such as cysteine.
Major Products: The major products formed from these reactions are smaller peptide fragments or modified peptides, depending on the specific reaction conditions .
Scientific Research Applications
Iseganan Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and degradation.
Biology: Researchers use it to investigate the mechanisms of antimicrobial peptides and their interactions with bacterial membranes.
Medicine: this compound is being developed as a therapeutic agent for oral mucositis and other infections. .
Mechanism of Action
Iseganan Hydrochloride exerts its effects by disrupting the cell membranes of bacteria and fungi. It binds to the lipid components of the membranes, causing them to become permeable and leading to cell lysis. This mechanism is rapid and effective, and resistance to this compound has not been observed in clinical studies .
Comparison with Similar Compounds
Protegrin: Like Iseganan Hydrochloride, protegrins are antimicrobial peptides with similar mechanisms of action.
Defensin: Another class of antimicrobial peptides that disrupts bacterial membranes.
Magainin: A peptide with antimicrobial properties, similar in function to this compound.
Uniqueness: this compound is unique due to its synthetic origin and specific application in treating oral mucositis. Its ability to target a broad spectrum of pathogens without inducing resistance makes it a valuable therapeutic agent .
Properties
CAS No. |
256475-21-5 |
---|---|
Molecular Formula |
C78H127ClN30O18S4 |
Molecular Weight |
1936.8 g/mol |
IUPAC Name |
(1R,4S,7R,12R,15S,18R,21S,24S,30S)-N-[(2S)-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]-7-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-21-benzyl-24,30-bis(3-carbamimidamidopropyl)-4-[(4-hydroxyphenyl)methyl]-3,6,14,17,20,23,26,29,32-nonaoxo-15-propan-2-yl-9,10,34,35-tetrathia-2,5,13,16,19,22,25,28,31-nonazabicyclo[16.14.4]hexatriacontane-12-carboxamide;hydrochloride |
InChI |
InChI=1S/C78H126N30O18S4.ClH/c1-39(2)28-49(99-57(111)32-93-56(110)31-94-63(115)45(79)16-10-24-89-75(81)82)66(118)103-53-36-128-130-38-55(72(124)107-60(40(3)4)73(125)96-34-58(112)97-46(62(80)114)17-11-25-90-76(83)84)106-74(126)61(41(5)6)108-71(123)54-37-129-127-35-52(104-68(120)51(102-70(53)122)30-43-20-22-44(109)23-21-43)69(121)100-47(18-12-26-91-77(85)86)64(116)95-33-59(113)98-48(19-13-27-92-78(87)88)65(117)101-50(67(119)105-54)29-42-14-8-7-9-15-42;/h7-9,14-15,20-23,39-41,45-55,60-61,109H,10-13,16-19,24-38,79H2,1-6H3,(H2,80,114)(H,93,110)(H,94,115)(H,95,116)(H,96,125)(H,97,112)(H,98,113)(H,99,111)(H,100,121)(H,101,117)(H,102,122)(H,103,118)(H,104,120)(H,105,119)(H,106,126)(H,107,124)(H,108,123)(H4,81,82,89)(H4,83,84,90)(H4,85,86,91)(H4,87,88,92);1H/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-;/m0./s1 |
InChI Key |
LIODALMQEWEPTB-OWIKXPBHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@@H](NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)N.Cl |
Canonical SMILES |
CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N.Cl |
Origin of Product |
United States |
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